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Compound of Interest

Compound Name: (Z)-Non-6-en-1-ol

Cat. No.: B15600035 Get Quote

An In-depth Analysis of NMR, IR, and MS Data for Researchers, Scientists, and Drug

Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-Non-
6-en-1-ol, a significant compound in various research and development fields. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, presented in a clear and structured format for easy comparison and interpretation.

This document also includes detailed experimental protocols for the acquisition of such data

and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary
The spectroscopic data for (Z)-Non-6-en-1-ol has been compiled from various public

databases and is presented below in tabular format. This allows for a quick and comparative

assessment of the key spectral features of the molecule.

Table 1: ¹H NMR Spectroscopic Data for (Z)-Non-6-en-1-
ol
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Proton Assignment
Chemical Shift (δ)

[ppm]
Multiplicity

Coupling Constant

(J) [Hz]

H1 (-CH₂OH) 3.60 Triplet Not explicitly available

H6, H7 (-CH=CH-) 5.32 - 5.36 Multiplet Not explicitly available

H5, H8 (-CH₂-C=) 2.03 Multiplet Not explicitly available

H2, H3, H4 (-CH₂-) 1.36 - 1.56 Multiplet Not explicitly available

H9 (-CH₃) 0.95 Triplet Not explicitly available

-OH Not explicitly assigned Not explicitly assigned Not explicitly available

Note: Detailed multiplicity and coupling constants are not explicitly available in the referenced

public databases. The assignments are based on typical chemical shifts for similar structures.

Table 2: ¹³C NMR Spectroscopic Data for (Z)-Non-6-en-1-
ol

Carbon Assignment Chemical Shift (δ) [ppm]

C1 (-CH₂OH) 62.5

C2 32.6

C3 25.7

C4 29.2

C5 26.8

C6 (=CH-) 129.0

C7 (=CH-) 130.9

C8 (-CH₂-) 20.6

C9 (-CH₃) 14.4

Note: This data is based on predicted values and data from similar compounds available in

public databases. Experimental data from a dedicated spectral database is recommended for
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confirmation.

Table 3: IR Spectroscopic Data for (Z)-Non-6-en-1-ol
Wavenumber (cm⁻¹) Intensity

Vibrational Mode

Assignment

~3330 Strong, Broad O-H stretch (alcohol)

~3005 Medium =C-H stretch (alkene)

2925, 2855 Strong C-H stretch (alkane)

~1655 Medium, Sharp C=C stretch (cis-alkene)

~1460 Medium C-H bend (alkane)

~1050 Strong C-O stretch (primary alcohol)

~725 Medium
=C-H bend (cis-alkene, out-of-

plane)

Table 4: Mass Spectrometry Data for (Z)-Non-6-en-1-ol
m/z Relative Intensity (%) Possible Fragment Ion

142 Low [M]⁺ (Molecular Ion)

124 Moderate [M - H₂O]⁺

95 High [C₇H₁₁]⁺

81 High [C₆H₉]⁺

67 Very High [C₅H₇]⁺

55 Very High [C₄H₇]⁺

41 Very High [C₃H₅]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used to

characterize (Z)-Non-6-en-1-ol.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: A small amount of (Z)-Non-6-en-1-ol is dissolved in a deuterated

solvent, typically chloroform-d (CDCl₃), in a standard NMR tube. A small quantity of a

reference standard, such as tetramethylsilane (TMS), may be added to calibrate the

chemical shift scale to 0 ppm.

Instrumentation: The sample is placed in the probe of a high-field NMR spectrometer (e.g.,

400 MHz or higher).

¹H NMR Acquisition: A proton NMR spectrum is acquired by applying a series of

radiofrequency pulses and recording the resulting free induction decay (FID). The FID is then

Fourier transformed to produce the frequency-domain spectrum. Key parameters to be set

include the number of scans, relaxation delay, and pulse width.

¹³C NMR Acquisition: A carbon-13 NMR spectrum is acquired, often with proton decoupling

to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural

abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

Data Processing: The acquired spectra are processed, which includes phasing, baseline

correction, and integration of the signals. Chemical shifts, multiplicities (for ¹H NMR), and

coupling constants (for ¹H NMR) are then determined.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: For a liquid sample like (Z)-Non-6-en-1-ol, the simplest method is to

place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin

film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a

drop of the sample is placed directly on the ATR crystal.
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Instrumentation: The sample is placed in the sample compartment of a Fourier Transform

Infrared (FTIR) spectrometer.

Data Acquisition: An infrared beam is passed through the sample, and the detector

measures the amount of light absorbed at each wavenumber. An interferogram is generated

and then Fourier transformed to produce the IR spectrum, which is a plot of transmittance or

absorbance versus wavenumber. A background spectrum of the empty salt plates or ATR

crystal is typically recorded and subtracted from the sample spectrum.

Data Analysis: The characteristic absorption bands in the spectrum are identified and

correlated with specific functional group vibrations.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

often via a direct insertion probe or after separation by gas chromatography (GC-MS).

Ionization: The sample molecules are ionized. A common method for volatile compounds like

(Z)-Non-6-en-1-ol is Electron Ionization (EI), where high-energy electrons bombard the

molecules, causing them to lose an electron and form a positively charged molecular ion.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of relative ion abundance versus m/z.

Data Interpretation: The peak with the highest m/z value often corresponds to the molecular

ion, providing the molecular weight of the compound. The other peaks in the spectrum

represent fragment ions, and the fragmentation pattern can provide valuable structural

information.

Spectroscopic Analysis Workflow
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The following diagram illustrates a general workflow for the spectroscopic analysis of a

chemical compound like (Z)-Non-6-en-1-ol.

General Workflow for Spectroscopic Analysis
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Spectroscopic Techniques

Data Acquisition & Processing

Structural Elucidation

Chemical Compound
((Z)-Non-6-en-1-ol)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

NMR Spectra
(Chemical Shifts, Coupling Constants)

IR Spectrum
(Absorption Bands)

Mass Spectrum
(m/z, Fragmentation)

Proposed Structure

Click to download full resolution via product page

Caption: Workflow of Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Data for (Z)-Non-6-en-1-ol: A Technical
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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